5-Amino-4-chloropicolinic acid

Catalog No.
S14181893
CAS No.
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-chloropicolinic acid

Product Name

5-Amino-4-chloropicolinic acid

IUPAC Name

5-amino-4-chloropyridine-2-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,8H2,(H,10,11)

InChI Key

SQSKERWNMLRSJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)N)Cl

5-Amino-4-chloropicolinic acid is a chemical compound with the molecular formula C6_6H5_5ClN2_2O2_2. It appears as a white crystalline solid and is characterized by its low solubility in water, although it can dissolve in some organic solvents. This compound features a chlorinated pyridine ring, which is significant in determining its chemical behavior and biological activity. The presence of both an amino group and a carboxylic acid group makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Due to its functional groups:

  • Esterification: It can react with alcohols to form esters, typically under acidic conditions. This reaction is often facilitated by heating the reactants together.
  • Reduction: The compound can undergo reduction reactions, where the carboxylic acid group may be converted into an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or hydroxides, leading to the formation of new compounds .
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide, resulting in the formation of a corresponding amine derivative.

Research indicates that 5-Amino-4-chloropicolinic acid exhibits significant biological activity. It has been studied for its potential as an herbicide due to its ability to inhibit specific enzymes involved in plant growth. The compound's structural characteristics allow it to interact with biological targets effectively, making it a candidate for further investigation in agricultural applications .

Additionally, studies have shown that it may have antimicrobial properties, suggesting potential uses in medicine and agriculture. Its unique structure allows for selective action against certain pathogens while minimizing harm to beneficial organisms .

Several methods exist for synthesizing 5-Amino-4-chloropicolinic acid:

  • Starting Material Reaction: One common approach involves the reaction of 4-chloropyridine with nitrous acid to introduce the amino group at the 5-position, followed by hydrolysis to yield the final product.
  • Multi-step Synthesis: Another method includes a multi-step synthesis starting from simpler aromatic compounds, where chlorination and amination reactions are carefully controlled to achieve the desired substitution pattern.
  • Fischer Esterification: This method involves reacting 5-amino-4-chloropicolinic acid with an alcohol in the presence of an acid catalyst to form esters, which can then be hydrolyzed back to the acid if needed .

5-Amino-4-chloropicolinic acid has diverse applications across various fields:

  • Agriculture: Primarily used as an herbicide, it targets specific pathways in plants, disrupting their growth and development.
  • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds, including potential drugs for treating various diseases.
  • Chemical Research: The compound is utilized in organic synthesis as a building block for more complex molecules and materials .

Studies on 5-Amino-4-chloropicolinic acid have focused on its interactions with biological systems:

  • Enzyme Inhibition: Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Binding Affinity: Investigations into its binding affinity with various receptors have shown promise for therapeutic applications, particularly in targeting diseases where these pathways are dysregulated .

Several compounds share structural similarities with 5-Amino-4-chloropicolinic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-amino-3-chloropicolinateSimilar amino and chlorinated structureDifferent chlorine position affecting reactivity
Ethyl 5-amino-4-bromopicolinateContains bromine instead of chlorinePotentially different biological activity
Ethyl 5-amino-4-fluoropicolinateFluorine substitutionUnique electronic properties influencing behavior
3-Amino-6-chloropyridine-2-carboxylic acidDifferent substitution patternVaries significantly in biological activity

The uniqueness of 5-Amino-4-chloropicolinic acid lies primarily in its chlorinated pyridine structure combined with an amino group at the 5-position. This specific arrangement influences its reactivity and interactions within biochemical systems, setting it apart from similar compounds .

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.0039551 g/mol

Monoisotopic Mass

172.0039551 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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